molecular formula C11H10N2O3 B1625692 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester CAS No. 55234-61-2

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester

Cat. No.: B1625692
CAS No.: 55234-61-2
M. Wt: 218.21 g/mol
InChI Key: CXRRYKUTLOEQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant biological activities, making it an important molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another method involves the condensation reaction at high temperatures, leading to the formation of the 1,5-naphthyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions, respectively. The conditions vary depending on the desired reaction, but they often involve specific temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic uses due to its biological activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, affecting DNA polymerization and supercoiling . This mechanism is similar to that of other naphthyridine derivatives, which are known for their antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester is unique due to its specific structure and the biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9-8(13-10(7)14)4-3-5-12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRRYKUTLOEQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480340
Record name Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-61-2
Record name Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 4
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 5
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.